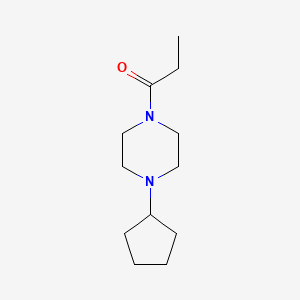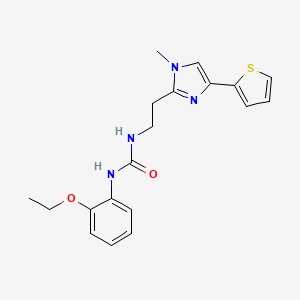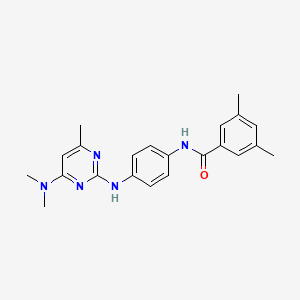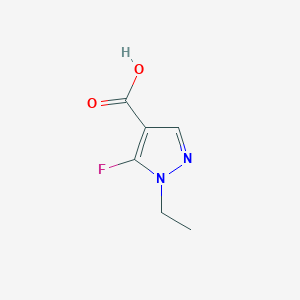
1-(4-Cyclopentylpiperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one is a derivative within the class of arylpiperazine compounds. Arylpiperazines are known for their pharmacological properties, particularly in the realm of central nervous system (CNS) disorders. They often serve as ligands for various neurotransmitter receptors and transporters, which makes them valuable in the design of therapeutic agents.
Synthesis Analysis
The synthesis of related arylpiperazine derivatives has been reported in the literature. For instance, 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives were designed and synthesized with the aim of creating new antidepressants. These compounds were synthesized by coupling structural moieties related to the inhibition of serotonin reuptake to arylpiperazines, which are typical ligands for the 5-HT1A receptor . Another synthesis approach involved the preparation of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole through a reduction process using Pd/C in a hydrogen atmosphere . Additionally, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives was achieved by a two-step process involving the preparation of an intermediate epoxy compound followed by epoxy cleavage with phenylpiperazine .
Molecular Structure Analysis
The molecular structure of arylpiperazine derivatives can be complex, and X-ray crystallography is often used to determine the conformation of the molecule. For example, the crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined to confirm the predicted structure from chemical and spectral analysis. The benzimidazole ring system was found to be nearly planar, and the piperazine ring showed no significant distortion from a perfect chair conformation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of arylpiperazine derivatives typically include steps such as coupling reactions, reductions, and cleavage of epoxides. These reactions are carefully designed to introduce the desired functional groups and to build the complex molecular architecture characteristic of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylpiperazine derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and reactivity. The pharmacological properties, such as receptor affinity and activity, are particularly important for these compounds due to their potential therapeutic applications. For example, some derivatives have shown high affinity for the 5-HT transporter and 5-HT1A receptors, which are important targets for antidepressant action . The synthesis methods and the resulting physical and chemical properties are tailored to enhance the desired biological activities of these compounds.
Applications De Recherche Scientifique
Anticonvulsant Activity
Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, featuring structures similar to 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one, has demonstrated potential anticonvulsant properties. These compounds, by combining chemical fragments of established antiepileptic drugs, have shown broad spectra of activity in preclinical seizure models, indicating their promise as new antiepileptic agents with high protective indexes and safety profiles superior to some clinically relevant drugs (Kamiński et al., 2015).
Biodistribution Studies for Anti-Chagas Treatment
A study involving amide-containing thiazoles related to 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one demonstrated their potential as drugs for treating Chagas disease. A BODIPY-fluorophore-based probe was developed for in vivo biodistribution studies, offering insights into administration routes and regimens for treating Chagas disease with these compounds (Rodríguez et al., 2017).
Xanthine Oxidase Inhibition and Anti-inflammatory Effects
Cyclodidepsipeptides, structurally related to 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one, have been evaluated for their inhibitory activity against xanthine oxidase and their anti-inflammatory response. These compounds offer a promising approach for treating gout and other conditions associated with excessive uric acid production or inflammation, demonstrating excellent inhibitory effects and potential therapeutic benefits (Šmelcerović et al., 2013).
Dual Action in Antidepressant Activity
Research on 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, closely related to 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one, showed significant potential in treating depression. These compounds exhibit dual pharmacological profiles by inhibiting serotonin reuptake and antagonizing 5-HT1A receptors, suggesting a rapid and pronounced enhancement in serotoninergic neurotransmission for effective depression treatment (Martínez-Esparza et al., 2001).
HIV-1 Attachment Inhibition
A study on 4-fluoro-6-azaindole derivatives, structurally akin to 1-(4-Cyclopentylpiperazin-1-yl)propan-1-one, found these compounds to be potent HIV-1 attachment inhibitors. They target the viral envelope protein gp120, providing a new avenue for HIV treatment with improved pharmacokinetic properties (Regueiro-Ren et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-12(15)14-9-7-13(8-10-14)11-5-3-4-6-11/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCWCBMFFNCSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopentylpiperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)
![4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3009191.png)
![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)
![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)
![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)
![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)
